molecular formula C22H18ClN3O2 B6426446 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide CAS No. 2327952-48-5

5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide

Cat. No.: B6426446
CAS No.: 2327952-48-5
M. Wt: 391.8 g/mol
InChI Key: PTODYXVKKYZQLG-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a sophisticated small molecule designed for research applications, integrating a benzamide core with an imidazopyridine moiety. This structural motif is frequently explored in medicinal chemistry for its potential to interact with various kinase targets and cellular signaling pathways. Compounds featuring the imidazo[1,2-a]pyridine scaffold are of significant interest in oncology and inflammation research, often investigated for their inhibitory effects on protein kinases and other key enzymes involved in disease progression . The specific molecular architecture of this compound, combining distinct aromatic systems, suggests its primary value as a key intermediate or a targeted inhibitor in hit-to-lead optimization campaigns. Researchers can utilize this compound to probe complex biological mechanisms, study protein-ligand interactions, and evaluate cellular efficacy in model systems. It is provided exclusively for laboratory research purposes.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-14-9-10-26-13-19(25-21(26)11-14)15-3-6-17(7-4-15)24-22(27)18-12-16(23)5-8-20(18)28-2/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTODYXVKKYZQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation . This method is preferred due to its efficiency, high yield, and environmentally benign nature.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, utilizing solvent-free conditions to minimize waste and reduce environmental impact. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using oxygen or hydrogen peroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide for bromination, nitric acid for nitration.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The primary applications of this compound lie in the field of medicinal chemistry, where it is being investigated for its pharmacological properties. The structural characteristics of 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide suggest potential efficacy against various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3 kinase p110alpha, a critical enzyme involved in cancer cell proliferation and survival . The unique combination of functional groups in this compound may enhance its binding affinity to similar targets.

Antimicrobial Properties

Compounds containing sulfonamide groups have demonstrated antimicrobial activity against various pathogens. The structural similarity of this compound to known antimicrobial agents suggests it may also possess similar properties .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions including amidation and coupling reactions. The following steps outline a general synthetic route:

  • Formation of the Imidazo[1,2-a]pyridine Moiety : This can be synthesized through cyclization reactions involving appropriate precursors.
  • Amidation : The chloro and methoxy substituted benzene derivatives are reacted with the imidazo[1,2-a]pyridine to form the amide bond.
  • Purification : Techniques such as chromatography are employed to isolate the final product.

Biological Evaluation

The biological evaluation of this compound is essential to determine its therapeutic potential. Key areas of focus include:

Binding Affinity Studies

Studies are required to assess the binding affinity of this compound to specific biological targets such as kinases or receptors involved in cancer progression or microbial resistance .

In Vivo Efficacy

Animal models may be utilized to evaluate the efficacy and safety profile of this compound in treating diseases such as cancer or infections caused by resistant bacteria.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)phenyl]}benzenesulfonamideChloro group and sulfonamideAntimicrobial activity against Staphylococcus aureus
4-Thiazolone–benzenesulfonamidesThiazolone moietyInhibitory effects on carbonic anhydrase IX
N-[4-(4-pyrimidin-2-ylpiperazine)]benzenesulfonamidePiperazine and pyrimidine ringsPotential anti-cancer properties

Comparison with Similar Compounds

Sulfonamide-Pyridine Derivatives (Compounds 15a and 15b)

Key Structural Differences :

  • Compound 15a : 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide .
  • Compound 15b : 5-Chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide .

Activity and Selectivity :

  • 15a : Exhibits anti-diabetic activity via inhibition of α-amylase (44.36 ± 0.01% inhibition) and α-glucosidase. The sulfonamide-pyridine group likely enhances hydrogen bonding with enzyme active sites .
  • 15b : Acts as an acetylcholinesterase inhibitor (anti-Alzheimer’s activity), attributed to the pyridin-3-ylsulfamoyl group’s interaction with the enzyme’s peripheral anionic site .

Comparison with Target Compound :
The target compound replaces the sulfonamide-pyridine moiety with a 7-methylimidazo[1,2-a]pyridin-2-yl group. This substitution may improve blood-brain barrier penetration, making it more suitable for central nervous system (CNS)-targeted therapies compared to 15a/15b’s peripheral enzyme inhibition .

3,4,5-Trimethoxy-N-(4-(8-Methylimidazo[1,2-a]Pyridin-2-yl)Phenyl)Benzamide

Key Structural Differences :

  • Benzamide substituents: 3,4,5-Trimethoxy vs. 5-chloro-2-methoxy in the target compound.
  • Imidazo[1,2-a]pyridine substitution: 8-Methyl vs. 7-methyl .

Pharmacological Implications :

  • The 8-methyl position on the imidazopyridine ring may alter binding pocket interactions compared to the 7-methyl isomer, affecting target selectivity .

Imidazo[1,2-a]Pyridine-Containing Analogs from Patent Literature

Examples :

  • N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide .
  • Tigolaner and Lotilaner (veterinary antiparasitics with trifluoromethyl/ethyl groups) .

Key Differences :

  • Trifluoromethyl and pentafluoroethyl groups in these analogs improve resistance to metabolic degradation but may increase toxicity risks.
  • The target compound’s simpler chloro-methoxy substitution balances metabolic stability and safety .

Research Findings and Implications

  • Enzyme Inhibition: The sulfonamide derivatives (15a/15b) demonstrate that minor changes in the pyridine substitution (2-yl vs. 3-yl) drastically shift activity from anti-diabetic to anti-Alzheimer’s effects .
  • Metabolic Stability : The target compound’s chloro-methoxy groups likely offer a balance between stability and solubility, contrasting with the trimethoxy analog’s higher lipophilicity .
  • Therapeutic Potential: The imidazopyridine core in the target compound suggests applicability in neurological disorders, whereas sulfonamide derivatives are better suited for metabolic diseases .

Biological Activity

Overview

5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a complex organic compound categorized under imidazo[1,2-a]pyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in oncology and infectious disease treatment.

  • IUPAC Name : this compound
  • Molecular Formula : C22H18ClN3O2
  • CAS Number : 2327952-48-5

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

This compound has been studied for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cancer cell death. In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines, particularly those with mutations in the RET kinase pathway, which is often implicated in thyroid cancers and other malignancies .

Antimicrobial Properties

The compound has shown promising results against various bacterial and fungal strains. For example, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating significant antimicrobial activity. The minimum inhibitory concentration (MIC) values indicate that it could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways.
  • Interference with DNA Replication : Potentially affecting the replication process in rapidly dividing cells such as cancer cells.

Research Findings and Case Studies

StudyFindings
Demonstrated that the compound inhibits RET kinase activity in vitro, leading to reduced proliferation in RET-mutant cells.
Showed significant antibacterial activity with MIC values comparable to standard antibiotics against various pathogens.
Investigated the structure-activity relationship (SAR), revealing that specific substitutions enhance biological efficacy.

Synthetic Routes

The synthesis of this compound typically involves:

  • Condensation : Reaction between 5-chloro-2-methoxy-benzamide and 4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenylboronic acid under palladium catalysis.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency while minimizing environmental impact by using solvent-free conditions.

Q & A

Basic: How is the molecular identity of 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide confirmed in academic research?

Methodological Answer:
The compound’s molecular identity is verified using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) to assign protons (¹H) and carbons (¹³C) in the benzamide and imidazopyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (e.g., C₂₁H₁₆ClN₃O₂) and molecular weight (e.g., 377.8 g/mol) .
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure and confirm substituent positions .

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:
Synthesis typically involves:

  • Amide bond formation : Reacting 4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Heterocyclic core assembly : Cyclization of precursor pyridine derivatives under controlled temperatures (80–120°C) and inert atmospheres .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Methodological Answer:
Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to attach aryl groups .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to minimize side reactions during cyclization .
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust conditions .

Advanced: What methodologies are used to analyze its biological activity and target interactions?

Methodological Answer:

  • In vitro binding assays : Surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs .
  • Cellular assays : Dose-response studies (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-luminescence assays .
  • Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., COX-2) to confirm mechanistic relevance .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .

Advanced: How can solubility challenges be addressed in pharmacokinetic studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays to enhance dissolution .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Advanced: How should researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reproduce protocols : Strictly follow literature procedures while documenting deviations (e.g., solvent grade, stirring rate) .
  • Design of Experiments (DoE) : Use factorial design to test interactions between variables (e.g., temperature, catalyst loading) .
  • Analytical validation : Compare purity metrics (HPLC, NMR) across studies to identify batch-specific impurities .

Advanced: What structural analogs are critical for structure-activity relationship (SAR) studies?

Methodological Answer:
Key analogs include:

  • Chlorine substitution : Compare with 5-fluoro or 5-bromo derivatives to assess halogen effects on potency .
  • Methoxy positioning : Evaluate 3-methoxy or 4-methoxy variants for steric/electronic impacts .
  • Core modifications : Imidazo[1,2-b]pyridazine or thieno[2,3-d]pyrimidine derivatives to probe heterocycle specificity .

Basic: What analytical techniques ensure compound stability under storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity testing : Expose to UV-Vis light and track photodegradation products using LC-MS .
  • Lyophilization : Assess freeze-dried vs. solution-state stability for long-term storage .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., benzamide carbonyl) using Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for bioavailability .
  • Free energy calculations : MM/GBSA to rank binding affinities of analogs .

Advanced: What strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots .
  • Permeability enhancement : Introduce methyl groups to reduce efflux via P-glycoprotein .
  • PK/PD modeling : Use non-compartmental analysis (NCA) to correlate dose-exposure-response relationships .

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